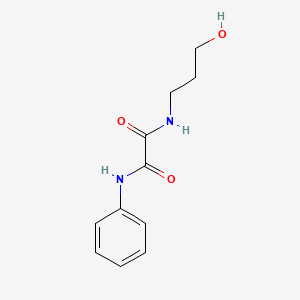

N-(3-hydroxypropyl)-N'-phenylethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxypropyl)-N'-phenylethanediamide, also known as HPED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPED is a diamide derivative of phenylethylamine, which is a natural neurotransmitter in the human body. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. In

Scientific Research Applications

Structural and Thermoanalytical Studies

The compound has been used in structural, thermoanalytical, and molecular modeling studies . The synthetic method for preparing N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide can lead to the formation of at least three different crystal forms – an anhydrous compound and two monohydrates . These forms have been characterized by various techniques such as 13 C-CP/MAS-NMR and IR spectroscopy, thermo-gravimetry, differential scanning calorimetry, and x-ray crystallography .

Hydrogel Formation

N-(3-hydroxypropyl)-N’-phenylethanediamide could potentially be used in the formation of hydrogels . Hydrogels are three-dimensional, cross-linked, and supramolecular networks that can absorb significant volumes of water . They are widely accepted for various biomedical applications due to their nontoxic nature and safe use .

Drug Delivery Systems

Hydrogels, which could potentially be formed using N-(3-hydroxypropyl)-N’-phenylethanediamide, are used in controlled drug delivery systems . They can release drugs in a controlled manner over a period of time, improving the effectiveness of the treatment .

Tissue Engineering

Hydrogels are also used in tissue engineering . They can provide a suitable environment for cell growth and differentiation, making them ideal for the regeneration of various tissues .

Wound Dressing

Hydrogels have been used as wound dressings . They can provide a moist environment that can promote wound healing, and they can also absorb wound exudates .

Biosensors

Hydrogels can be used in the development of biosensors . They can provide a suitable environment for the immobilization of biomolecules, which can then be used to detect various biological analytes .

properties

IUPAC Name |

N-(3-hydroxypropyl)-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-8-4-7-12-10(15)11(16)13-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGLFGHFYQCLJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2673009.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)

![N-(4-bromophenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2673016.png)

![3-(2-chlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2673022.png)

![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673023.png)

![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2673024.png)